An In-depth Technical Guide to N,N-Dimethyl-4-nitroaniline
An In-depth Technical Guide to N,N-Dimethyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-4-nitroaniline, a synthetic organic compound, is a valuable aromatic intermediate in various chemical processes.[1] Characterized by a benzene ring substituted with a dimethylamino group and a nitro group at the para position, this molecule exhibits unique electronic and optical properties. Its utility spans from the synthesis of dyes and pigments to its application as a solvatochromic probe and a reference compound in non-linear optical studies.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols, and key applications.
Chemical and Physical Properties
N,N-Dimethyl-4-nitroaniline is a yellow crystalline solid at room temperature, often appearing as needle-like crystals.[4] Its key identifiers and physicochemical properties are summarized in the tables below for easy reference.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 100-23-2[1][2][3] |
| IUPAC Name | N,N-dimethyl-4-nitroaniline[2] |
| Molecular Formula | C₈H₁₀N₂O₂[1] |
| Synonyms | p-Nitro-N,N-dimethylaniline, 4-(Dimethylamino)nitrobenzene, DMNA[2][3] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 166.18 g/mol [1][2] |
| Melting Point | 163 - 165 °C[5] |
| Boiling Point | ~287.6 °C at 760 mmHg[6] |
| Density | ~1.2 g/cm³[6] |
| Appearance | Yellow crystalline solid[4] |
| Solubility | Insoluble in water; Soluble in polar organic solvents like ethanol, acetone, and dichloromethane.[4][7] |
Experimental Protocols
A common laboratory synthesis of N,N-Dimethyl-4-nitroaniline involves the nitration of N,N-dimethylaniline. The following is a representative experimental protocol.
Synthesis of N,N-Dimethyl-4-nitroaniline
Objective: To synthesize N,N-Dimethyl-4-nitroaniline via the electrophilic aromatic substitution of N,N-dimethylaniline.
Materials:
-
N,N-dimethylaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Hydroxide (NaOH) solution (e.g., 1.0 M)
-
Beakers, Erlenmeyer flasks, magnetic stirrer, dropping funnel, Buchner funnel, and filter paper.
Procedure:
-
Formation of the Dimethylanilinium Salt: In a flask, dissolve a measured quantity of N,N-dimethylaniline in concentrated sulfuric acid while cooling in an ice bath. This protonates the amine group.
-
Preparation of the Nitrating Mixture: Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Nitration: Slowly add the nitrating mixture dropwise to the solution of the dimethylanilinium salt, maintaining a low temperature (typically below 10°C) with constant stirring. The electrophile, the nitronium ion (NO₂⁺), is generated in situ.
-
Reaction Quenching and Neutralization: After the addition is complete, allow the reaction to proceed for a specified time. Then, pour the reaction mixture onto crushed ice. Subsequently, neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the mixture is basic. This deprotonates the dimethylaminium group and precipitates the product.
-
Isolation and Purification: The precipitated yellow solid, N,N-Dimethyl-4-nitroaniline, is collected by vacuum filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Note on Reaction Mechanism: Direct nitration of N,N-dimethylaniline can lead to the formation of the meta-isomer as the major product due to the protonation of the amine group in the acidic medium, which makes it an electron-withdrawing and meta-directing group.[6][8]
Applications in Research
Solvatochromic Probe
N,N-Dimethyl-4-nitroaniline is utilized as a solvatochromic probe to study solvent polarity.[9] Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. The significant charge separation in the excited state of N,N-Dimethyl-4-nitroaniline compared to its ground state makes its UV-visible absorption spectrum sensitive to the surrounding solvent environment. This property is employed to determine empirical solvent polarity scales, such as the Kamlet-Taft parameters (α, β, and π*).[9]
Nonlinear Optics
The compound is also a subject of interest in the field of nonlinear optics (NLO).[3] Materials with high NLO activity are crucial for applications in optical communications and data processing. N,N-Dimethyl-4-nitroaniline serves as a reference chromophore in the study of NLO properties of organic materials due to its significant molecular hyperpolarizability, which arises from the intramolecular charge transfer from the electron-donating dimethylamino group to the electron-accepting nitro group through the π-conjugated system of the benzene ring.[3]
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in a typical laboratory synthesis of N,N-Dimethyl-4-nitroaniline.
Caption: Workflow for the synthesis of N,N-Dimethyl-4-nitroaniline.
Safety and Handling
N,N-Dimethyl-4-nitroaniline is harmful if swallowed, in contact with skin, or if inhaled.[3] It is essential to handle this chemical in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid creating dust. In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.
Conclusion
N,N-Dimethyl-4-nitroaniline is a versatile organic compound with significant applications in both industrial and academic research. Its well-defined chemical and physical properties, coupled with its interesting solvatochromic and nonlinear optical characteristics, make it a valuable tool for chemists and material scientists. Proper understanding of its synthesis, handling, and reactivity is crucial for its effective and safe utilization.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. N,N-DIMETHYL-4-NITROSOANILINE synthesis - chemicalbook [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. N,N-Dimethyl-4-nitroaniline, 98+% | Fisher Scientific [fishersci.ca]
- 8. sarthaks.com [sarthaks.com]
- 9. Study of the Ternary Mixture of Methanol/Formamide/Acetonitrile via Solvatochromic Probes - PMC [pmc.ncbi.nlm.nih.gov]
